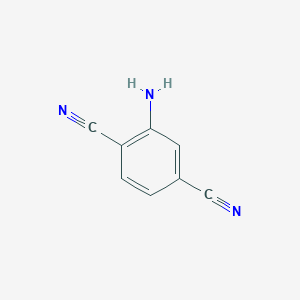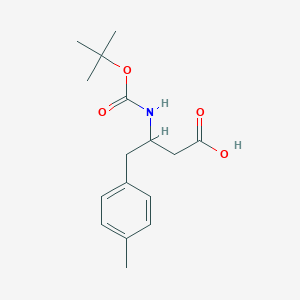
7-chloro-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a chloro substituent at the 7th position and a cyano group at the 5th position of the indole ring makes this compound a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units .
Industrial Production Methods: Industrial production of 7-chloro-1H-indole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction setups, such as continuous flow reactors, can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of suitable bases or catalysts.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biomolecules, potentially altering their function .
Comparison with Similar Compounds
- 5-Chloro-1H-indole-3-carbonitrile
- 7-Bromo-1H-indole-5-carbonitrile
- 5-Fluoro-1H-indole-2-carbonitrile
Comparison: 7-Chloro-1H-indole-5-carbonitrile is unique due to the specific positioning of the chloro and cyano groups on the indole ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 7th position may enhance its electrophilic substitution reactions, while the cyano group at the 5th position can affect its nucleophilic substitution reactions .
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
7-chloro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H |
InChI Key |
IXYVPOIXYSXJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone](/img/structure/B12279509.png)
![(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B12279519.png)


![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12279541.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)


